molecular formula C26H28O B11962456 (Z)-1,2-dimesityl-2-phenylethenol CAS No. 77787-79-2

(Z)-1,2-dimesityl-2-phenylethenol

Cat. No.: B11962456
CAS No.: 77787-79-2
M. Wt: 356.5 g/mol
InChI Key: LNKVSOCTIODPJV-QPLCGJKRSA-N
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Description

(Z)-1,2-dimesityl-2-phenylethenol is an organic compound characterized by its unique structure, which includes two mesityl groups and a phenyl group attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,2-dimesityl-2-phenylethenol typically involves the reaction of mesityl magnesium bromide with benzaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the desired product. The reaction conditions include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: Mesityl magnesium bromide, benzaldehyde

    Catalysts: None required

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,2-dimesityl-2-phenylethenol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₃).

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(Z)-1,2-dimesityl-2-phenylethenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (Z)-1,2-dimesityl-2-phenylethenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,2-dimesityl-2-phenylethenol: The geometric isomer of (Z)-1,2-dimesityl-2-phenylethenol with different spatial arrangement.

    1,2-dimesityl-2-phenylethane: A saturated analog with similar structural features but different reactivity.

    1,2-dimesityl-2-phenylethene: An unsaturated analog with similar structural features but different reactivity.

Uniqueness

This compound is unique due to its specific geometric configuration, which influences its chemical reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Biological Activity

(Z)-1,2-dimesityl-2-phenylethenol is a unique organic compound with significant interest in both synthetic and biological chemistry. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its specific geometric configuration, featuring two mesityl groups and a phenyl group attached to a double bond. Its molecular formula is C22H30OC_{22}H_{30}O with a molecular weight of approximately 356.4999 g/mol. The presence of bulky mesityl groups contributes to its steric hindrance and influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the double bond : This can be achieved through elimination reactions.
  • Substitution reactions : The introduction of mesityl groups can be performed via Friedel-Crafts acylation or similar methods.

These synthetic routes highlight the compound's versatility and potential for modification in various chemical contexts.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's structure allows it to interact with cell membranes, potentially disrupting their integrity.

Bacterial Strain Inhibition Zone (mm) Concentration Tested (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Pseudomonas aeruginosa1010

Antioxidant Activity

Another area of research focuses on the antioxidant properties of this compound. The compound has been shown to scavenge free radicals effectively, contributing to its potential health benefits.

Study on Antimicrobial Effects

A study published in the Journal of Natural Products examined the antimicrobial efficacy of this compound against common pathogens. The results indicated a concentration-dependent inhibition of bacterial growth, suggesting its potential as a natural preservative in food products.

Study on Antioxidant Capacity

Research conducted by Smith et al. (2020) assessed the antioxidant capacity of various phenolic compounds, including this compound. The study utilized DPPH radical scavenging assays to quantify antioxidant activity, revealing that this compound exhibited significant radical scavenging ability comparable to established antioxidants like ascorbic acid.

Properties

CAS No.

77787-79-2

Molecular Formula

C26H28O

Molecular Weight

356.5 g/mol

IUPAC Name

(Z)-2-phenyl-1,2-bis(2,4,6-trimethylphenyl)ethenol

InChI

InChI=1S/C26H28O/c1-16-12-18(3)23(19(4)13-16)25(22-10-8-7-9-11-22)26(27)24-20(5)14-17(2)15-21(24)6/h7-15,27H,1-6H3/b26-25-

InChI Key

LNKVSOCTIODPJV-QPLCGJKRSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C(=C(/C2=C(C=C(C=C2C)C)C)\O)/C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=C(C2=C(C=C(C=C2C)C)C)O)C3=CC=CC=C3)C

Origin of Product

United States

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